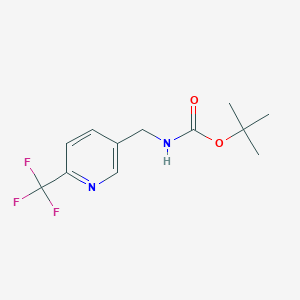
Ethyl 5-bromo-4-hydroxypicolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-bromo-4-hydroxypicolinate is a chemical compound with the molecular formula C8H8BrNO3 It is a derivative of picolinic acid, featuring a bromine atom at the 5-position and a hydroxyl group at the 4-position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromo-4-hydroxypicolinate typically involves the bromination of ethyl 4-hydroxypicolinate. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in solvents like ethanol or dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution: Formation of ethyl 4-hydroxy-5-substituted picolinate derivatives.
Oxidation: Formation of ethyl 5-bromo-4-pyridinecarboxylate.
Reduction: Formation of ethyl 4-hydroxypicolinate or ethyl picolinate.
科学的研究の応用
Ethyl 5-bromo-4-hydroxypicolinate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and as a building block in the synthesis of functional materials.
作用機序
The mechanism of action of Ethyl 5-bromo-4-hydroxypicolinate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom and hydroxyl group play crucial roles in binding to the target molecules, influencing the compound’s biological activity.
類似化合物との比較
Ethyl 5-bromo-6-hydroxypicolinate: Similar structure but with the hydroxyl group at the 6-position.
Ethyl 4-hydroxypicolinate: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Ethyl 5-chloro-4-hydroxypicolinate: Contains a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
Uniqueness: Ethyl 5-bromo-4-hydroxypicolinate is unique due to the presence of both a bromine atom and a hydroxyl group on the pyridine ring, which provides distinct reactivity and potential for diverse chemical transformations. Its specific substitution pattern allows for targeted modifications and applications in various fields of research and industry.
特性
分子式 |
C8H8BrNO3 |
|---|---|
分子量 |
246.06 g/mol |
IUPAC名 |
ethyl 5-bromo-4-oxo-1H-pyridine-2-carboxylate |
InChI |
InChI=1S/C8H8BrNO3/c1-2-13-8(12)6-3-7(11)5(9)4-10-6/h3-4H,2H2,1H3,(H,10,11) |
InChIキー |
KZGGDTNWMKWMHV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=O)C(=CN1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Bromo-1H-benzo[d]imidazol-7-amine](/img/structure/B15223174.png)
![8-Bromo-2,7-dimethyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15223186.png)










